molecular formula C8H8FNO B1333269 3-Fluoro-4-methylbenzamide CAS No. 170726-98-4

3-Fluoro-4-methylbenzamide

Cat. No. B1333269
CAS RN: 170726-98-4
M. Wt: 153.15 g/mol
InChI Key: OLZRKCCKPQZSPH-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzamide is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) . Its canonical SMILES representation is CC1=C(C=C(C=C1)C(=O)N)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 153.058992041 g/mol . The topological polar surface area is 43.1 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Conformational Analysis and Structural Design

3-Fluoro-4-methylbenzamide and similar compounds have been a focus in the study of foldamer structural elements. Specifically, the conformational behavior of model compounds like ortho-fluoro-N-methylbenzamide has been analyzed, indicating that substituents in the ortho position, such as fluorine, can fine-tune the rigidity of the oligomer backbone. This has implications for the rational design of novel arylamide foldamers, with potential applications in diverse fields ranging from materials science to biomedicine (Galan et al., 2009).

Imaging and Diagnostic Applications

Derivatives of benzamide, including those with structural similarities to this compound, have shown promise as ligands in positron emission tomography (PET) imaging. For instance, certain fluorine-containing benzamide analogs have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors. This application highlights the potential of these compounds in medical diagnostics and cancer research (Tu et al., 2007).

Chemical Synthesis and Material Science

In the realm of chemical synthesis, compounds related to this compound have been involved in studies focusing on synthesis processes. For instance, methods have been developed for the synthesis of p-fluorobenzaldehyde, involving intermediates like 4-fluoro-N-methoxyl-N-methylbenzamide. These studies contribute to the broader field of chemical synthesis, offering insights into more efficient and high-yield production methods for complex organic compounds (Hu Yu-lai, 2011).

Antimicrobial and Pharmacological Studies

Further, fluorobenzamides, including structures similar to this compound, have been synthesized and tested for antimicrobial activity. The presence of the fluorine atom in these compounds has been essential for enhancing their antimicrobial properties. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and infections (Desai et al., 2013).

Safety and Hazards

The safety information for 3-Fluoro-4-methylbenzamide indicates that it has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZRKCCKPQZSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379107
Record name 3-Fluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170726-98-4
Record name 3-Fluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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